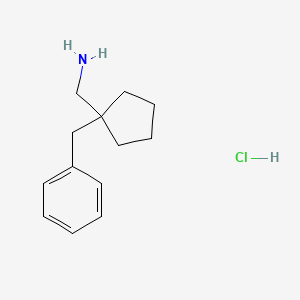

(1-Benzylcyclopentyl)methanamine hydrochloride

Description

(1-Benzylcyclopentyl)methanamine hydrochloride is a secondary amine hydrochloride salt characterized by a cyclopentane ring substituted with a benzyl group and a methanamine moiety.

Properties

IUPAC Name |

(1-benzylcyclopentyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c14-11-13(8-4-5-9-13)10-12-6-2-1-3-7-12;/h1-3,6-7H,4-5,8-11,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAANXDDQHKJGDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CC2=CC=CC=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylcyclopentyl)methanamine hydrochloride typically involves the following steps:

Formation of (1-Benzylcyclopentyl)methanamine: This can be achieved through the reductive amination of cyclopentanone with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Conversion to Hydrochloride Salt: The free base (1-Benzylcyclopentyl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale reductive amination processes followed by crystallization and purification steps to obtain the hydrochloride salt in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

(1-Benzylcyclopentyl)methanamine hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Benzylcyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine Hydrochloride

- Structural Features : Replaces the benzyl group with a 2-chloro-4-fluorophenyl substituent on the cyclopentane ring.

- Halogen substituents may influence receptor binding affinity in medicinal chemistry applications.

N-Benzylcyclohexylamine Hydrochloride

- Structural Features : Cyclohexane ring instead of cyclopentane, retaining the benzyl group.

- Key Differences :

(1-Benzylazetidin-3-yl)methanamine Dihydrochloride

- Structural Features : Azetidine (4-membered ring) replaces cyclopentane, with a dihydrochloride salt.

- Key Differences: The strained azetidine ring may increase reactivity or alter metabolic stability. Dihydrochloride salt (MW: 249.18 g/mol) likely enhances aqueous solubility compared to mono-hydrochloride analogs .

(3-(Cyclopentyloxy)phenyl)methanamine Hydrochloride

- Structural Features : Cyclopentyl group linked via an ether oxygen to a phenyl ring.

- NMR data (e.g., in methanol-d4 or DMSO-d6) suggest distinct chemical environments for the amine group due to solvent interactions .

Benzoctamine Hydrochloride

- Structural Features : Complex tetracyclic framework (tetracyclo[6.6.2.0²,⁷.0⁹,¹⁴]hexadeca-2,4,6,9,11,13-hexaene) with a methanamine group.

- Key Differences :

Data Table: Structural and Physicochemical Comparisons

*Calculated based on molecular formulas where explicit data were unavailable.

Research Findings and Implications

Impact of Substituents on Lipophilicity

- Halogenated analogs (e.g., 2-chloro-4-fluoro substitution) exhibit higher logP values, suggesting improved blood-brain barrier penetration compared to non-halogenated compounds .

Salt Form and Solubility

Structural Rigidity and Bioactivity

- The rigid tetracyclic system in Benzoctamine () underscores the role of aromatic stacking in CNS drug design .

Biological Activity

(1-Benzylcyclopentyl)methanamine hydrochloride is a chemical compound that has garnered interest in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of the Compound

- Chemical Formula : C13H20ClN

- IUPAC Name : (1-benzylcyclopentyl)methanamine;hydrochloride

- Molecular Structure : The compound features a benzyl group attached to a cyclopentyl ring, linked to a methanamine group, which contributes to its unique properties and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Formation of (1-Benzylcyclopentyl)methanamine : Achieved through the reductive amination of cyclopentanone with benzylamine in the presence of sodium cyanoborohydride.

- Conversion to Hydrochloride Salt : The free base is treated with hydrochloric acid to produce the hydrochloride salt, enhancing its solubility and stability for biological studies.

The mechanism of action for this compound involves its interaction with specific molecular targets. It acts as a ligand that can bind to various receptors or enzymes, modulating their activity. This interaction can influence several biochemical pathways, making it a candidate for therapeutic applications.

Antitumor Effects

Recent studies have highlighted the antitumor potential of related compounds, indicating that this compound may exhibit similar properties. For instance, a study on a structurally related antagonist demonstrated significant reductions in tumor viability in aggressive cancer cell lines at specific concentrations .

In Vitro and In Vivo Studies

- In Vitro : Compounds with similar structures have shown effective inhibition of cancer cell proliferation in laboratory settings.

- In Vivo : Animal models have been utilized to assess the efficacy of these compounds in reducing tumor growth, indicating promising results for future therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Case Study 1: Antitumor Activity

A study investigated the effects of a compound similar to this compound on MDA-MB-231 breast cancer cells. The compound decreased cell viability by 55% after three days at a concentration of 10 μM. In vivo tests confirmed significant tumor size reduction in mouse models treated with this compound .

Case Study 2: Structure-Activity Relationship

Research into structure-activity relationships (SAR) has identified key pharmacophore elements necessary for effective receptor antagonism. Modifications to the benzyl and cyclopentyl groups were shown to enhance binding affinity and selectivity towards specific biological targets, paving the way for optimized drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.